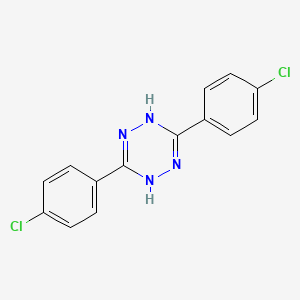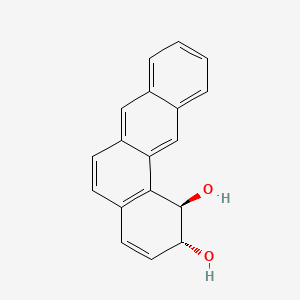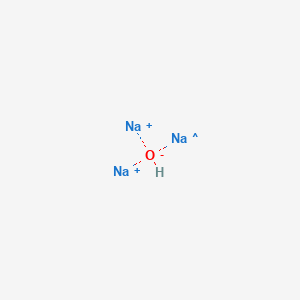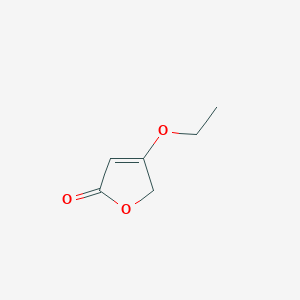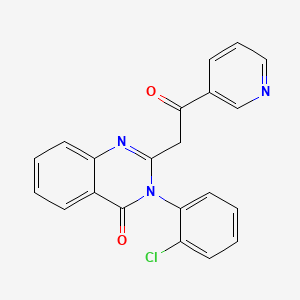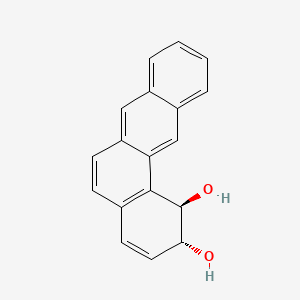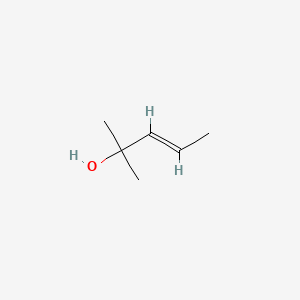
trans-2-Methyl-3-penten-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Methyl-3-penten-2-OL: is an organic compound with the molecular formula C6H12O. It is a type of alcohol that features a double bond in its structure, making it an unsaturated alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing trans-2-Methyl-3-penten-2-OL involves the reaction of methylmagnesium bromide with crotonaldehyde.
Biofilm Inoculation: Another method involves the inoculation of biofilms of M. mesophilicum with P.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions due to their efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-Methyl-3-penten-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The compound can participate in substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted alcohols depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its potential biological activity and interactions with enzymes.
Medicine:
- Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism by which trans-2-Methyl-3-penten-2-OL exerts its effects involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s double bond and hydroxyl group are key sites for interaction with oxidizing agents . The pathways involved often include the formation of intermediate species that further react to form the final products.
Comparaison Avec Des Composés Similaires
trans-3-Penten-2-OL: Another unsaturated alcohol with a similar structure but different positioning of the double bond.
trans-2-Penten-1-OL: Similar in structure but with the hydroxyl group at a different position.
3-Methyl-2-pentene: An unsaturated hydrocarbon without the hydroxyl group.
Uniqueness: trans-2-Methyl-3-penten-2-OL is unique due to its specific positioning of the double bond and hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to its isomers and related compounds.
Propriétés
Formule moléculaire |
C6H12O |
|---|---|
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(E)-2-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4-5,7H,1-3H3/b5-4+ |
Clé InChI |
OWVUFBAJXKEVBE-SNAWJCMRSA-N |
SMILES isomérique |
C/C=C/C(C)(C)O |
SMILES canonique |
CC=CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


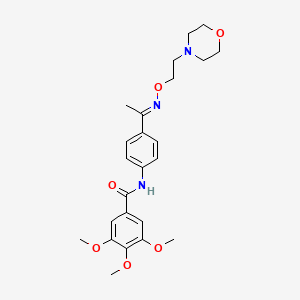
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)
